molecular formula C12H6Br2N2O4 B11713870 4,4'-Dibromo-2,3'-dinitrobiphenyl CAS No. 52289-47-1

4,4'-Dibromo-2,3'-dinitrobiphenyl

Cat. No.: B11713870
CAS No.: 52289-47-1
M. Wt: 401.99 g/mol
InChI Key: IQMKMQWWDTVUCA-UHFFFAOYSA-N
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Description

4,4’-Dibromo-2,3’-dinitrobiphenyl: is an organic compound with the molecular formula C12H6Br2N2O4 . It is a biphenyl derivative characterized by the presence of two bromine atoms at the 4 and 4’ positions and two nitro groups at the 2 and 3’ positions. This compound is known for its strong electron-withdrawing properties due to the nitro groups, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Dibromo-2,3’-dinitrobiphenyl can be synthesized through a nitration reaction of 4,4’-dibromobiphenyl. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods: In an industrial setting, the synthesis of 4,4’-Dibromo-2,3’-dinitrobiphenyl may involve large-scale nitration reactors with precise temperature and concentration controls. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro groups in 4,4’-Dibromo-2,3’-dinitrobiphenyl can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The bromine atoms can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted biphenyl derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Reduction: 4,4’-Diamino-2,3’-dinitrobiphenyl.

    Substitution: 4,4’-Di(amine/thiol)-2,3’-dinitrobiphenyl derivatives.

Scientific Research Applications

Chemistry: 4,4’-Dibromo-2,3’-dinitrobiphenyl is used as an intermediate in the synthesis of various organic compounds, including heterocyclic compounds and polymers. It serves as a building block for the preparation of materials with specific electronic properties.

Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of 4,4’-Dibromo-2,3’-dinitrobiphenyl may be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its electron-withdrawing properties make it suitable for use in electronic and optoelectronic devices.

Mechanism of Action

The mechanism of action of 4,4’-Dibromo-2,3’-dinitrobiphenyl primarily involves its electron-withdrawing nitro groups, which influence the reactivity of the compound. The nitro groups stabilize negative charges and facilitate nucleophilic substitution reactions. Additionally, the bromine atoms can participate in various substitution reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

    4,4’-Dibromo-2,2’-dinitrobiphenyl: Similar in structure but with nitro groups at the 2 and 2’ positions.

    4,4’-Dibromo-2,2’-diiodobiphenyl: Contains iodine atoms instead of nitro groups.

    4,4’-Dibromo-2-nitrobiphenyl: Has only one nitro group at the 2 position.

Uniqueness: 4,4’-Dibromo-2,3’-dinitrobiphenyl is unique due to the specific positioning of its nitro groups, which imparts distinct electronic properties and reactivity compared to its analogs. This unique arrangement makes it a valuable intermediate for synthesizing compounds with tailored electronic and optoelectronic properties.

Properties

CAS No.

52289-47-1

Molecular Formula

C12H6Br2N2O4

Molecular Weight

401.99 g/mol

IUPAC Name

1-bromo-4-(4-bromo-2-nitrophenyl)-2-nitrobenzene

InChI

InChI=1S/C12H6Br2N2O4/c13-8-2-3-9(11(6-8)15(17)18)7-1-4-10(14)12(5-7)16(19)20/h1-6H

InChI Key

IQMKMQWWDTVUCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)Br)[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

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